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Compound of Interest

Compound Name:
1,1'-Bi-2-naphthyl

dimethanesulfonate

CAS No.: 182568-57-6

Cat. No.: B065500

Get Quote

Executive Summary
Chiral BINSA (1,1'-Binaphthyl-2,2'-disulfonic acid) is a privileged Brønsted acid catalyst used

extensively in asymmetric Mannich reactions, Friedel–Crafts alkylations, and esterifications. Its

high acidity and bulky chiral environment make it superior to phosphoric acid catalysts for

specific difficult transformations.

This protocol details the conversion of 1,1'-Bi-2-naphthyl dimethanesulfonate (a stable,

activated electrophile) into BINSA. Unlike traditional routes requiring the synthesis of

thiocarbamates, this method leverages Nickel-Catalyzed C–S Cross-Coupling to convert the

sulfonate esters directly into thioesters, followed by oxidative cleavage to the sulfonic acid.

Key Advantages of This Route[1]
Stereochemical Retention: Avoids the high temperatures (>250°C) of the Newman-Kwart

rearrangement which can risk partial racemization.

Atom Economy: Direct substitution of the mesylate group using modern catalysis.
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Scalability: Avoids the use of pyrophoric lithium reagents often used in the "Dibromide

Route."

Strategic Reaction Pathway
The synthesis proceeds through three distinct chemical stages:

Catalytic C–S Bond Formation: Nickel-catalyzed displacement of the mesylate by a sulfur

nucleophile (thioacetate).

Deprotection: Hydrolysis of the thioacetate to the dithiol.

Oxidative Transformation: Oxidation of the dithiol to the final disulfonic acid (BINSA).
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Figure 1: Strategic pathway for the conversion of BINOL-Dimesylate to BINSA via Ni-Catalyzed

C-S coupling.

Detailed Experimental Protocol
Stage 1: Nickel-Catalyzed Thiolation (The Critical Step)
This step converts the C–O bond (activated as a mesylate) into a C–S bond. Aryl mesylates are

less reactive than triflates; therefore, the use of a specific Nickel(II) catalyst with a reducing

metal (Zn) is critical to facilitate the oxidative addition.

Reagents:

Substrate: 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv)

Catalyst:

(10 mol%)
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Reductant: Zinc powder (0.5 equiv, activates the catalyst)

Nucleophile: Potassium Thioacetate (KSAc) (2.5 equiv)

Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

Setup: In a glovebox or under strict

atmosphere, charge a dried Schlenk flask with

and Zinc powder.

Activation: Add 10% of the DMF and stir at 40°C for 15 minutes until the solution turns a

deep reddish-brown (indicating formation of active Ni(0) species).

Addition: Add the BINOL-Dimesylate and Potassium Thioacetate followed by the remaining

DMF.

Reaction: Heat the mixture to 100°C for 12–16 hours.

Mechanism Note: The Ni(0) inserts into the Ar–OMs bond. The thioacetate

transmetallates, and reductive elimination forms the Ar–SAc bond.

Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated

(to sequester Ni) and brine. Dry over

and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 1,1'-Binaphthyl-2,2'-

dithioacetate.

Stage 2: Hydrolysis to Dithiol
The thioacetate is a "masked" thiol. It must be revealed before oxidation.

Reagents:
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Substrate: 1,1'-Binaphthyl-2,2'-dithioacetate

Base: NaOH (4.0 equiv, 10% aq. solution)

Solvent: Methanol (degassed)

Procedure:

Dissolve the thioacetate in degassed Methanol.

Add NaOH solution dropwise under

flow (preventing premature disulfide formation).

Reflux for 2 hours.

Acidification: Cool to 0°C and carefully acidify with HCl (2M) to pH < 2.

Extraction: Extract immediately with DCM. The product, 1,1'-Binaphthyl-2,2'-dithiol, is

sensitive to air oxidation (forming disulfides). Proceed immediately to Stage 3.

Stage 3: Oxidation to BINSA
This is the final transformation converting the thiol (–SH) to the sulfonic acid (–

).

Reagents:

Substrate: 1,1'-Binaphthyl-2,2'-dithiol[1]

Oxidant: Hydrogen Peroxide (30% aq., excess)

Solvent: Formic Acid (HCOOH)

Procedure:

Dissolve the dithiol in Formic Acid (0.1 M).

Cool the solution to 0°C.
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Add

dropwise.[2] (Caution: Exothermic reaction).

Allow to warm to Room Temperature and stir for 4 hours.

Completion Check: The reaction mixture should become homogeneous.

Isolation: Concentrate the solution under reduced pressure to remove formic acid/water.

Purification (Critical for Catalysis):

Dissolve the crude residue in a minimum amount of water.

Pass through a cation-exchange resin (Dowex 50W-X8,

form) to ensure the free acid form.

Evaporate and dry under high vacuum over

to obtain BINSA as a white/off-white solid.

Quantitative Data & Specifications
Parameter Specification / Target Notes

Overall Yield 65% – 75% From Dimesylate to BINSA

Enantiomeric Excess (ee) > 99%
Retention of configuration is

typically observed

Appearance
White to off-white crystalline

solid
Hygroscopic

1H NMR (D2O) 7.0–8.1 ppm (Ar-H)
No methyl peak (from

mesylate) should remain

Solubility Water, MeOH, EtOH
Insoluble in non-polar solvents

(Hexane)

Acidity (pKa) ~ -2 to -3 (est)
Stronger than phosphoric acid

analogs
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Troubleshooting & Critical Control Points
A. Catalyst Poisoning (Stage 1)

Issue: Low conversion of Dimesylate.

Cause: Incomplete activation of Ni catalyst or poor quality Zn.

Fix: Ensure Zn powder is activated (wash with dilute HCl, then water/acetone/ether and dry)

before use. Use "dppe" ligand specifically; bulky phosphines like

are less effective for mesylates.

B. Disulfide Formation (Stage 2)
Issue: Formation of insoluble polymer or cyclic disulfide during hydrolysis.

Cause: Oxygen exposure during the thiol deprotection.

Fix: All solvents must be rigorously degassed (sparged with Argon for 20 mins). Perform the

acidification and extraction rapidly.

C. Incomplete Oxidation (Stage 3)[4]
Issue: Presence of sulfinic acid intermediates (

).

Fix: Ensure a large excess of

is used. If NMR shows incomplete oxidation, treat the crude material with

(aq) followed by filtration of

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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